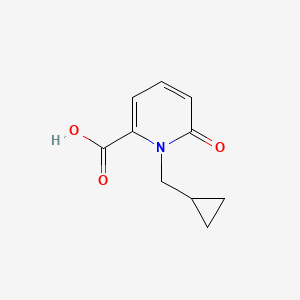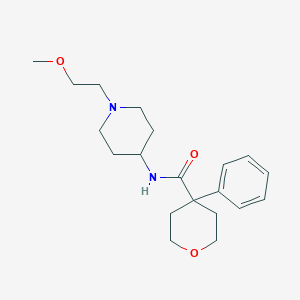![molecular formula C26H30ClN5O7S2 B2676620 Diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate CAS No. 393816-47-2](/img/structure/B2676620.png)
Diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 5-amino-4-methyl-1,2,4-triazole with 4-chlorophenoxyacetyl chloride to form the key intermediate. Subsequent reactions with thiophene-2,4-dicarboxylic acid and diethylamine lead to the final product. Detailed synthetic pathways and optimization strategies are documented in the literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a central thiophene ring , flanked by ester groups (diethyl esters) and an amide group. The chlorophenoxyacetyl moiety is attached to the triazole ring, contributing to its overall complexity. The sulfanyl group enhances its reactivity and potential biological activity. Researchers have elucidated the stereochemistry and confirmed the connectivity through spectroscopic techniques and X-ray crystallography .
Chemical Reactions Analysis
The compound exhibits interesting reactivity patterns. It can undergo hydrolysis of the ester groups under specific conditions, leading to the release of the parent acids. Additionally, the amide linkage may participate in intramolecular cyclization reactions, forming novel heterocyclic structures. Researchers have explored these reactions to understand the compound’s behavior in various environments .
Mechanism of Action
While the exact mechanism of action remains an active area of research, preliminary studies suggest that this compound interacts with specific cellular receptors or enzymes. Its structural features, including the triazole ring and the chlorophenoxyacetyl group, may play a role in modulating biological pathways. Further investigations are needed to unravel its precise targets and effects .
Properties
IUPAC Name |
diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN5O7S2/c1-6-37-24(35)20-14(3)21(25(36)38-7-2)41-23(20)29-22(34)15(4)40-26-31-30-18(32(26)5)12-28-19(33)13-39-17-10-8-16(27)9-11-17/h8-11,15H,6-7,12-13H2,1-5H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLNHLEHKNWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
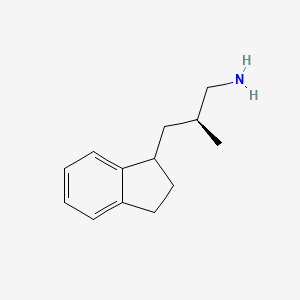

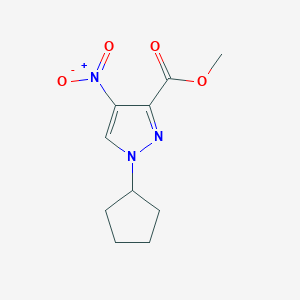
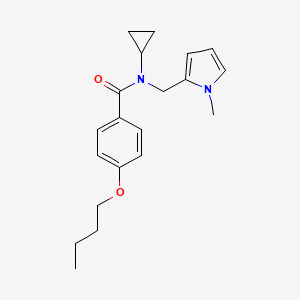
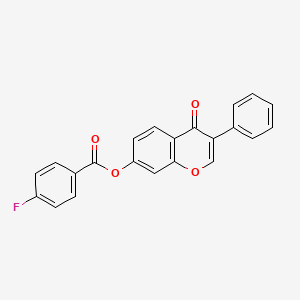

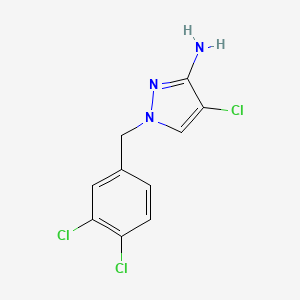
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2676545.png)
![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)
